![molecular formula C17H14N6O2S2 B3008012 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 852376-72-8](/img/structure/B3008012.png)
2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
Compounds with the [1,2,4]triazolo[4,3-b]pyridazine core have been studied for their DNA intercalation activities as anticancer agents . They have been designed, synthesized and evaluated against HepG2, HCT-116 and MCF-7 cells .
Molecular Structure Analysis
The molecular structure of these compounds often involves a nearly orthogonal methoxyphenyl group, which disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .Chemical Reactions Analysis
The thermal stabilities of these compounds were investigated by determining the lowest bond dissociation energies (BDE), where a positive correlation between the stability of the molecules and the lowest BDE values is observed .Physical And Chemical Properties Analysis
These compounds exhibit superior thermostability . The energetic salts also exhibit remarkable thermal stabilities as well as low impact and friction sensitivities .Scientific Research Applications
Synthesis and Structural Analysis
- Researchers have developed methods for synthesizing various acetamides, including those related to the compound , highlighting the importance of [1,2,4]triazolo[4,3-b]pyridazine derivatives in medicinal chemistry due to their varied biological properties (Karpina et al., 2019).
- Another study focused on the synthesis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, elucidating its structure through various spectroscopic techniques and density functional theory calculations (Sallam et al., 2021).
Biological Assessment and Pharmacological Activity
- A modification of a related compound, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, demonstrated significant anticancer effects and lower toxicity when the acetamide group was replaced with an alkylurea moiety (Wang et al., 2015).
Insecticidal Applications
- Some derivatives have been synthesized for use as insecticidal agents, demonstrating effectiveness against certain pests (Fadda et al., 2017).
Anticancer and Antimicrobial Activities
- Compounds based on [1,2,4]triazolo[4,3-b]pyridazine derivatives have shown promising results in inhibiting cancer cell lines and demonstrating antimicrobial properties in various studies (Kumar et al., 2019).
Potential as COX Inhibitors
- Some derivatives, particularly those with a 4-methoxyphenyl group, exhibited strong inhibitory activity on the COX-2 enzyme, suggesting potential therapeutic applications in inflammation and pain management (Ertas et al., 2022).
Mechanism of Action
- The compound’s primary target is histone acetyltransferase PCAF (P300/CBP-associated factor). PCAF plays a crucial role in gene regulation by acetylating histones and other proteins, thereby modulating chromatin structure and gene expression .
Target of Action
Result of Action
Future Directions
These compounds may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs . The fused-triazole backbone with two C-amino groups as substituents is shown to be a promising building block for construction of very thermally stable energetic materials .
properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S2/c1-25-12-4-2-11(3-5-12)16-21-20-13-6-7-15(22-23(13)16)27-10-14(24)19-17-18-8-9-26-17/h2-9H,10H2,1H3,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFBFSBLVXGXAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide |
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